(R)-b-Amino-4-methyl-benzeneethanol (R)-b-Amino-4-methyl-benzeneethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873967
InChI: InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

(R)-b-Amino-4-methyl-benzeneethanol

CAS No.:

Cat. No.: VC15873967

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-b-Amino-4-methyl-benzeneethanol -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-(2-amino-4-methylphenyl)ethanol
Standard InChI InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3
Standard InChI Key ZAZXUIHWJJQCLY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CCO)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

(R)-b-Amino-4-methyl-benzeneethanol is systematically named as (2R)-2-amino-2-(4-methylphenyl)ethan-1-ol. Common synonyms include (R)-2-amino-2-(p-tolyl)ethanol and (R)-b-amino-4-methyl-benzeneethanol hydrochloride (for its salt form) . The compound’s CAS registry number (639054-51-6) and PubChem identifier (639054-51-6.mol) are critical for unambiguous chemical referencing .

Molecular and Physicochemical Properties

The compound’s molecular structure features a chiral carbon atom bonded to an amino group (NH2-\text{NH}_2), a hydroxyl group (OH-\text{OH}), and a p-tolyl aromatic ring. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular weight151.21 g/mol
Enantiomeric purity>97% (typical commercial grade)
Hydrochloride salt formC9H14ClNO\text{C}_9\text{H}_{14}\text{ClNO}, MW 187.67 g/mol

Spectral data (e.g., NMR, IR) remain undocumented in available literature, highlighting a gap in public domain resources .

Synthesis and Enantioselective Production

Enantioselective Synthesis Pathways

The synthesis of (R)-b-amino-4-methyl-benzeneethanol typically involves asymmetric methodologies to achieve high enantiopurity. One documented approach is the ring-opening of epoxides with azide, followed by reduction. For example:

  • Epoxide formation: 4-Methylstyrene oxide is treated with sodium azide (NaN3\text{NaN}_3) in a polar solvent, yielding an azido alcohol intermediate.

  • Staudinger reaction: The azide is reduced to an amine using triphenylphosphine (PPh3\text{PPh}_3), producing the racemic amino alcohol.

  • Chiral resolution: Enzymatic or chromatographic methods separate the (R)-enantiomer, achieving >97% enantiomeric excess (ee) .

Industrial-Scale Challenges

Commercial production faces hurdles such as cost-effective chiral catalysts and scalability of enantioselective steps. Suppliers like Apollo Scientific and VWR offer gram-scale quantities, but multi-kilogram synthesis remains underdeveloped .

SupplierPurityPackagingPrice (USD)
Apollo Scientific97%100 mg$4225
VWR97%1 g$3400
VulcanChem97%250 mg$34

Regulatory and Patent Considerations

Patent restrictions limit commercial distribution in certain regions . Researchers must verify intellectual property constraints before procurement .

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